molecular formula C10H19N5O B177272 Atrazine-2-ethoxy CAS No. 126919-71-9

Atrazine-2-ethoxy

Cat. No.: B177272
CAS No.: 126919-71-9
M. Wt: 225.29 g/mol
InChI Key: VPYFEDXTWUPBQQ-UHFFFAOYSA-N
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Description

Atrazine-2-ethoxy, also known as 6-ethoxy-N-ethyl-N’-isopropyl-1,3,5-triazine-2,4-diamine, is a synthetic organic compound belonging to the triazine class. It is primarily used as a herbicide to control broadleaf and grassy weeds in agricultural settings. The compound has a molecular formula of C10H19N5O and a molecular weight of 225.29 g/mol .

Mechanism of Action

Target of Action

Atrazine-2-ethoxy, like its parent compound atrazine, is an endocrine disruptor . It interferes with hormonal systems at different levels, affecting various targets including microglia, neurons, and other immune cells . These targets play crucial roles in the immune, endocrine, and nervous systems .

Mode of Action

This compound competes with several endogenous hormones for multiple receptors and pathways . This results in a complex response that depends on the cellular context in terms of receptors and interacting proteins, and thus, may differ between tissues and circumstances .

Biochemical Pathways

This compound, like atrazine, affects several biochemical pathways. Atrazine biodegradation has been found to occur via several different pathways that funnel into cyanuric acid metabolism . This compound likely follows similar degradation pathways, although specific studies on this compound are limited.

Pharmacokinetics

Atrazine, for example, has a significant first-pass effect, explaining its low oral bioavailability . Blood exposure to parent compounds is negligible compared with metabolite exposure . Similar ADME properties may be expected for this compound.

Result of Action

This compound, like atrazine, exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . It modifies growth, enzymatic processes, and photosynthesis in plants

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Atrazine, for example, is a major pollutant of soil and water ecosystems due to its long half-life, low adsorption in soils, and moderate aqueous solubility . It’s reasonable to expect that this compound would have similar environmental interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Atrazine-2-ethoxy can be synthesized through a multi-step process involving the reaction of cyanuric chloride with ethylamine and isopropylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of chlorine atoms on the cyanuric chloride with ethyl and isopropyl groups.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and composition .

Chemical Reactions Analysis

Types of Reactions: Atrazine-2-ethoxy undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Atrazine-2-ethoxy has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study triazine chemistry and reaction mechanisms.

    Biology: Investigated for its effects on plant growth and development, as well as its impact on soil microbial communities.

    Medicine: Explored for its potential as a lead compound in the development of new herbicides and pharmaceuticals.

    Industry: Utilized in the formulation of herbicidal products for agricultural use

Comparison with Similar Compounds

Uniqueness: Atrazine-2-ethoxy is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and environmental behavior. This structural difference can affect its solubility, degradation rate, and interaction with biological targets, making it distinct from other triazine herbicides .

Properties

IUPAC Name

6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYFEDXTWUPBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016617
Record name Atrazine-2-Ethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126919-71-9
Record name Atrazine-2-Ethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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